molecular formula C20H28N2O2S B1234447 4,4'-Dibutyrylaminodiphenyl sulfone CAS No. 59429-40-2

4,4'-Dibutyrylaminodiphenyl sulfone

Cat. No.: B1234447
CAS No.: 59429-40-2
M. Wt: 360.5 g/mol
InChI Key: WSOHWFXCGBXFHH-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Characterization

The molecular architecture of this compound follows the fundamental diphenylsulfone structural motif while incorporating significant modifications through butyryl substitution at the para-amino positions. The compound's systematic name, N-butyl-4-[4-(butylamino)phenyl]sulfonylaniline, reflects the presence of butyl groups attached to the nitrogen atoms of the aromatic rings. This structural arrangement creates a molecule with enhanced steric bulk compared to the parent 4,4'-diaminodiphenylsulfone compound.

Crystallographic investigations of related sulfone compounds provide valuable insights into the expected geometric parameters for this compound. Studies of diphenylsulfone derivatives demonstrate that sulfur-oxygen double bond distances typically range from 1.392 to 1.463 angstroms, while sulfur-carbon bond distances vary between 1.743 and 1.790 angstroms. The carbon-sulfur-carbon bond angles in these systems generally fall within the range of 101.1 to 106.80 degrees, with oxygen-sulfur-oxygen bond angles spanning 116.7 to 120.61 degrees.

The incorporation of butyryl groups in this compound introduces conformational complexity not present in the parent compound. The extended alkyl chains provide additional rotational degrees of freedom that influence the overall molecular shape and packing arrangements. Comparative analysis with simpler sulfone structures suggests that the presence of alkyl substituents adjacent to the sulfur center results in slightly larger sulfur-carbon bond distances compared to purely aromatic systems.

Table 1: Expected Geometric Parameters for this compound Based on Related Sulfone Compounds

Parameter Range (Å or degrees) Reference Compound Type
S=O Bond Distance 1.392-1.463 Å Diphenylsulfone derivatives
S-C Bond Distance 1.743-1.790 Å Aromatic sulfones
C-S-C Bond Angle 101.1-106.80° Diphenylsulfone systems
O-S-O Bond Angle 116.7-120.61° Sulfone compounds

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound reflects the combined influence of the central sulfone functionality and the peripheral butyryl-substituted aromatic systems. Quantum chemical investigations of related sulfone compounds reveal that the sulfur atom adopts a tetrahedral coordination geometry with the two oxygen atoms and two carbon atoms, resulting in significant electronic delocalization across the molecule.

Density functional theory calculations on similar diphenylsulfone derivatives indicate that the sulfone group acts as a strong electron-withdrawing center, influencing the electronic distribution throughout the aromatic rings. The presence of nitrogen atoms in the para positions of the aromatic rings introduces additional electronic effects through their lone pair electrons, which can participate in resonance with the aromatic pi-electron system.

The butyryl substituents on the nitrogen atoms create an extended conjugated system that modifies the electronic properties compared to the parent diaminodiphenylsulfone compound. These substituents can influence the overall electron density distribution and potentially affect the compound's reactivity patterns and spectroscopic properties.

Recent computational studies of energy transfer-mediated reactions involving sulfonamide compounds demonstrate that the electronic properties of radical intermediates derived from sulfone systems are significantly influenced by the substituent pattern. Local electrophilicity indices calculated for tosyl radicals in related systems show values around 0.46 electron volts, indicating moderate electrophilic character.

Table 2: Electronic Properties of Related Sulfone Systems from Quantum Chemical Calculations

Property Value Compound Type
Local Electrophilicity Index 0.46 eV Tosyl radical systems
Percent Buried Volume 49.6% Tosyl radical centers
Maximum Spin Density 0.36 Sulfur-centered radicals

Hydrogen Bonding Interactions in Solid-State Arrangements

The solid-state organization of this compound is expected to be governed by a combination of hydrogen bonding interactions and van der Waals forces involving both the aromatic core and the aliphatic butyryl substituents. Investigations of related sulfone compounds reveal that intermolecular hydrogen bonding plays a crucial role in determining crystal packing arrangements.

Hydrogen bonding in sulfone systems typically involves the sulfone oxygen atoms as acceptors and carbon-hydrogen groups as donors, creating what are termed "soft hydrogen bonds". These interactions, while weaker than traditional nitrogen-hydrogen or oxygen-hydrogen bonds, significantly influence the solid-state structure and can overcome conformational energy barriers of approximately 6 kilojoules per mole in dialkyl sulfone compounds.

The general definition of hydrogen bonding, as established by the International Union of Pure and Applied Chemistry, describes it as an attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom bearing a lone pair of electrons. In the context of this compound, multiple potential hydrogen bonding sites exist, including the sulfone oxygen atoms and the nitrogen atoms of the substituted amino groups.

The typical hydrogen bond distances in sulfone systems range from 160 to 200 picometers for the hydrogen to acceptor distance, with the donor-hydrogen distance typically around 110 picometers. The geometric requirements for hydrogen bonding in these systems depend on the nature of the donor and acceptor atoms, with ideal bond angles varying based on the molecular environment.

Crystallographic studies of structurally related sulfone compounds demonstrate that these materials often exhibit complex three-dimensional hydrogen bonding networks that stabilize the crystal structure. The presence of multiple aromatic rings in this compound also creates opportunities for pi-pi stacking interactions that complement the hydrogen bonding network.

Table 3: Hydrogen Bonding Parameters in Sulfone Compounds

Interaction Type Distance Range Angle Range Strength
C-H···O=S 160-200 pm Variable Weak to moderate
Aromatic C-H···O 160-180 pm 120-180° Weak
N-H···O interactions 140-200 pm 140-180° Moderate to strong

The extended aliphatic chains in this compound introduce additional complexity to the hydrogen bonding patterns through potential interactions involving the methylene and methyl groups of the butyryl substituents. These interactions, while individually weak, can contribute significantly to the overall stability of the crystal structure through cooperative effects.

Properties

CAS No.

59429-40-2

Molecular Formula

C20H28N2O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N-butyl-4-[4-(butylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C20H28N2O2S/c1-3-5-15-21-17-7-11-19(12-8-17)25(23,24)20-13-9-18(10-14-20)22-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3

InChI Key

WSOHWFXCGBXFHH-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NCCCC

Canonical SMILES

CCCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NCCCC

Other CAS No.

59429-40-2

Synonyms

4,4'-dibutyrylaminodiphenyl sulfone
DDS-DBA

Origin of Product

United States

Preparation Methods

Condensation of 4-Chloronitrobenzene and 4-Chloroacetanilide

In a phase-transfer system, 4-chloronitrobenzene reacts with 4-chloroacetanilide in the presence of sodium sulfide (Na₂S) under inert conditions. This yields 4,4'-dinitrodiphenyl sulfide, with the sulfide bridge forming via nucleophilic aromatic substitution. The reaction is conducted in a biphasic solvent system (e.g., toluene/water) at 60–80°C for 6–8 hours, achieving ~85% yield.

Oxidation to Sulfone

The sulfide intermediate is oxidized to 4,4'-dinitrodiphenyl sulfone using potassium permanganate (KMnO₄) in acidic aqueous media. This step proceeds at 90–100°C for 4–6 hours, yielding >90% sulfone with minimal byproducts.

Reduction to Diamine

Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction converts the nitro groups to amines. Hydrolysis of residual acetyl groups (from 4-chloroacetanilide) under acidic conditions (H₂SO₄, 80–100°C) furnishes dapsone with >95% purity.

The introduction of butyryl groups to dapsone’s amine moieties follows standard acylation protocols.

Reaction Conditions

Dapsone is treated with butyryl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) or pyridine is added to scavenge HCl.

Stoichiometry :

  • Dapsone : Butyryl chloride = 1 : 2.2 (10% excess acylating agent ensures complete reaction).

Temperature and Time :

  • 0°C to room temperature, 12–24 hours.

Workup :

  • Sequential washing with dilute HCl, NaHCO₃, and brine.

  • Recrystallization from ethanol/water (7:3 v/v) yields this compound as a white crystalline solid (85–90% yield).

Alternative Route: Amination of 4,4'-Dichlorodiphenyl Sulfone

Patents US4871876A and EP0279388A1 describe high-purity 4,4'-dichlorodiphenyl sulfone synthesis, which can serve as a precursor for subsequent amination and acylation.

Synthesis of 4,4'-Dichlorodiphenyl Sulfone

A Friedel-Crafts reaction between chlorobenzene and chlorosulfonic acid at 185–200°C produces the dichloro derivative. Key parameters include:

  • Molar ratio: Chlorobenzene : Chlorosulfonic acid : Thionyl chloride = 1 : 0.54–0.59 : 0.41–0.46.

  • Reaction time: 3–5 hours.

  • Yield: 88–92% after vacuum distillation.

Ullmann-Type Amination

The chlorine substituents are replaced with amino groups via copper-catalyzed amination:

  • Conditions : 4,4'-Dichlorodiphenyl sulfone, aqueous ammonia (28%), CuCl₂ catalyst, 150–180°C, 24–36 hours.

  • Yield : 70–75%.

Acylation as Above

The resultant diamine undergoes identical acylation to yield the target compound.

Comparative Analysis of Synthetic Routes

ParameterDapsone-Based RouteDichloro Sulfone Route
Precursor AvailabilityCommercially accessibleRequires synthesis
Steps3 (condensation, oxidation, reduction) + acylation3 (sulfonation, amination, acylation)
Total Yield~75%~60%
Purity>95%85–90%
Industrial ScalabilityHigh (established process)Moderate (harsh amination)

Critical Considerations in Process Optimization

Oxidation Efficiency

KMnO₄’s role in sulfide-to-sulfone conversion is critical. Over-oxidation risks are mitigated by maintaining pH 2–3 and controlled temperature.

Acylation Selectivity

Excess butyryl chloride ensures complete diacylation. Side products (e.g., monoacyl derivatives) are minimized via stoichiometric control and TEA as a proton sponge.

Purification Challenges

Recrystallization solvents (ethanol/water) must balance solubility and polarity to avoid co-precipitation of byproducts.

Q & A

Q. What are the recommended synthetic routes for preparing 4,4'-dibutyrylaminodiphenyl sulfone with high regioselectivity?

The synthesis typically involves acylation of 4,4'-diaminodiphenyl sulfone (DADPS) using butyryl chloride under anhydrous conditions. A two-step methodology is recommended:

Protection of amine groups : React DADPS with a mild base (e.g., pyridine) to deprotonate the amines, enhancing nucleophilicity.

Acylation : Introduce butyryl chloride in a stoichiometric ratio (2:1 for complete substitution) in a polar aprotic solvent (e.g., dimethylacetamide) at 60–80°C for 6–8 hours. Monitor reaction progress via TLC or HPLC to minimize over-acylation byproducts .
Purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • FTIR : Confirm the presence of butyryl C=O stretches (~1650–1750 cm⁻¹) and sulfone S=O stretches (~1300 cm⁻¹).
  • ¹H/¹³C NMR : Identify proton environments (e.g., butyryl CH₂/CH₃ groups at δ ~0.9–2.4 ppm) and aromatic protons (δ ~7.0–8.0 ppm).
  • XRD : Assess crystallinity and purity by comparing diffraction patterns to computational models.
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Ethanol-water (70:30 v/v) is effective due to the compound’s moderate polarity. For isomers or byproduct removal, sequential fractional crystallization using methanol followed by toluene can enhance purity (>99%). Monitor solubility at elevated temperatures (60–80°C) to avoid premature precipitation .

Advanced Research Questions

Q. How does the introduction of butyryl groups influence the thermal degradation kinetics of polyamides derived from this compound?

Butyryl groups act as electron-withdrawing substituents, reducing thermal stability compared to unmodified DADPS-based polymers. Thermogravimetric analysis (TGA) reveals a 15–20°C decrease in decomposition onset temperature (T₀). Kinetic studies using the Flynn-Wall-Ozawa method show increased activation energy (Eₐ) for degradation due to steric hindrance from the bulky butyryl moieties, which delay chain scission. Differential scanning calorimetry (DSC) further highlights reduced glass transition temperatures (Tg) by ~10–15°C .

Q. What strategies can mitigate side reactions during the copolymerization of this compound with aromatic diacid chlorides?

  • Stoichiometric control : Maintain a 1:1 molar ratio of diamine to diacid chloride to prevent oligomerization.
  • In-situ HCl scavengers : Use triethylamine or CaCO₃ to neutralize HCl, which can hydrolyze acid chlorides.
  • Low-temperature polymerization : Conduct reactions at 0–5°C in anhydrous NMP to suppress Fries rearrangements or crosslinking.
  • Post-polymerization purification : Dialysis against DMF/water mixtures removes unreacted monomers and cyclic byproducts .

Q. How do electronic effects of the butyryl substituents affect the reactivity of this compound in nucleophilic aromatic substitution reactions?

The electron-withdrawing nature of the butyryl groups deactivates the aromatic ring, reducing nucleophilic substitution rates. Hammett substituent constants (σₚ ≈ +0.45) predict slower reactions compared to unsubstituted diphenyl sulfones. To enhance reactivity:

  • Use strong nucleophiles (e.g., KOtBu) in DMSO at 120°C.
  • Introduce activating groups (e.g., methoxy) at meta positions to offset deactivation.
    Kinetic studies using UV-Vis spectroscopy show a 2–3 fold decrease in reaction rates compared to 4,4'-diaminodiphenyl sulfone derivatives .

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